Leucine, 3-hydroxy-

Descripción general

Descripción

Synthesis Analysis

The synthesis of "Leucine, 3-hydroxy-" derivatives has been explored through biocatalytic methods, offering an alternative to chemical synthesis. For instance, Gao and Li (2021) demonstrated the biosynthesis of 3-Hydroxy-3-methylbutyrate (HMB), a compound related to "Leucine, 3-hydroxy-", from l-leucine using Escherichia coli as a whole-cell catalyst, achieving a maximum conversion rate of 80% under optimal conditions (Gao & Li, 2021).

Molecular Structure Analysis

The molecular structure of "Leucine, 3-hydroxy-" and its derivatives has been elucidated through various methods, including crystallography. Görbitz and Dalhus (1996) reported the redetermination of l-leucine at 120K, providing detailed insights into its molecular structure (Görbitz & Dalhus, 1996).

Chemical Reactions and Properties

The chemical reactivity and properties of "Leucine, 3-hydroxy-" have been studied through its involvement in various biochemical processes. For example, the modification of protein turnover by leucine and its metabolite HMB in muscle tissue highlights the compound's significant biochemical roles (Wilkinson et al., 2013).

Physical Properties Analysis

The physical properties of "Leucine, 3-hydroxy-" solutions, such as surface tension, have been investigated to understand its behavior in aqueous environments. Studies by Gliński et al. (2000) on the surface properties of aqueous solutions of L-leucine shed light on its weak surfactant nature and interactions with water (Gliński et al., 2000).

Chemical Properties Analysis

The chemical properties of "Leucine, 3-hydroxy-" have been characterized through studies on its stereochemistry and reactivity. Sunazuka et al. (1993) achieved the efficient asymmetric synthesis of the four stereoisomers of 3-hydroxyleucine, highlighting the compound's versatile chemical nature (Sunazuka et al., 1993).

Aplicaciones Científicas De Investigación

Metabolic and Enzymatic Role

3-Hydroxy-3-methylglutaryl coenzyme A lyase (HMG-CoA lyase) deficiency, related to 3-hydroxy-leucine, is crucial in leucine degradation and ketone body formation. Its deficiency can cause metabolic acidosis and hypoglycemia, revealing the enzyme's vital role in metabolism (Durán et al., 1979).

Biocatalysis and Chemical Synthesis

Biocatalytic methods using l-leucine have been developed for synthesizing 3-Hydroxy-3-methylbutyrate (HMB), an important compound in food and pharmaceuticals. This process overcomes the limitations of chemical production methods and doesn't require an additional supply of adenosine triphosphate (ATP), demonstrating a novel application in chemical synthesis (Gao & Li, 2021).

Neurological Implications

3-Hydroxy-3-methylglutaryl-CoA lyase deficiency has been linked to severe leukoencephalopathy in adults, highlighting the enzyme's significance in neurological health. Diagnosis requires amino acid analysis in urine and serum, and patients have shown improvement with oral L-carnitine substitution (Bischof et al., 2004).

Nutritional Therapy

Nutritional therapy plays a pivotal role in managing 3-hydroxy-3-methylglutaric aciduria, a disorder of leucine caused by HMG-CoA lyase deficiency. Appropriate dietary intervention, particularly protein restriction and monitoring leucine levels, is essential for long-term patient care (Tong et al., 2014).

Direcciones Futuras

Leucine’s importance in human nutrition is far-reaching, and its potential to prevent muscle loss and enhance athletic performance warrants further investigation . Moreover, Leucine has been shown to benefit lipid metabolism, and insulin sensitivity, making it a promising strategy for preventing and treating metabolic diseases, including type 2 diabetes and obesity .

Propiedades

IUPAC Name |

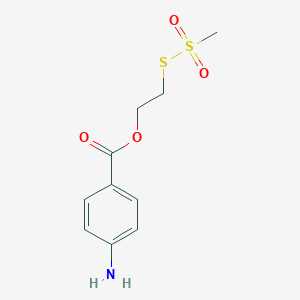

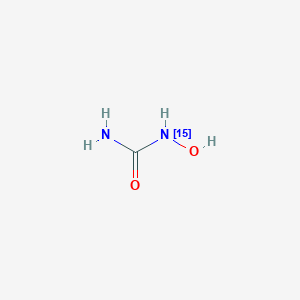

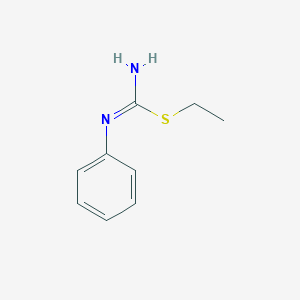

(2S)-2-amino-3-hydroxy-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-3(2)5(8)4(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t4-,5?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYJDMWJYCTABM-ROLXFIACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C([C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Leucine, 3-hydroxy- | |

CAS RN |

5817-22-1, 6645-45-0 | |

| Record name | beta-Hydroxyleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005817221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Hydroxyleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006645450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine](/img/structure/B14283.png)

![5-Isoquinolinesulfonamide, N-[2-[(3-phenyl-2-propenyl)amino]ethyl]-](/img/structure/B14293.png)